Chiral Purity: Guaranteed (S)-Stereochemistry Prevents Diastereomer Formation in Downstream Synthesis
The specific (S)-configuration of this diamine intermediate is essential for constructing the correct stereochemistry in target molecules like the FXa inhibitor edoxaban [1]. The (R)-enantiomer (CAS 1187927-71-4) is commercially available with comparable purity specifications (≥97%), but its use would lead to the opposite stereoisomer of the final drug, which is pharmacologically distinct and not the approved drug substance . This stereochemical precision is not offered by achiral or racemic alternatives.
| Evidence Dimension | Stereochemical Configuration |
|---|---|
| Target Compound Data | (S)-enantiomer (≥97% purity, specific optical rotation not provided) |
| Comparator Or Baseline | (R)-enantiomer (CAS 1187927-71-4, ≥97% purity) |
| Quantified Difference | Opposite absolute configuration; no quantitative chiral purity (e.g., %ee) reported for either enantiomer in vendor specifications |
| Conditions | Commercially available compounds; chiral purity implied but not experimentally verified in available literature |
Why This Matters
The use of the incorrect enantiomer results in the synthesis of the wrong stereoisomer, which is a critical failure in pharmaceutical intermediate procurement.
- [1] Koyama, T., & Kawanami, K. (2011). Process for producing diamine derivative. United States Patent Application Publication US 2011/0237813 A1. View Source
